N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by reaction with trimethyl orthoacetate to form the benzothiadiazine core . Bromination of the 3-methyl group and subsequent nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine yields the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzothiadiazine ring. Common reagents used in these reactions include bromine, trimethyl orthoacetate, and arylboronic acids. Major products formed from these reactions include various substituted benzothiadiazine derivatives with potential biological activities.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3Kδ, a key enzyme involved in cell signaling pathways . By inhibiting this enzyme, the compound can modulate various cellular processes, including cell growth and survival. The exact molecular pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other 1,2,4-benzothiadiazine derivatives. Similar compounds include:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral properties.
Quinazolinone derivatives: These compounds also inhibit PI3Kδ but may have different selectivity profiles. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and selectivity for molecular targets.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-4-10-22-12-20-26(24,25)17-11-15(8-9-16(17)22)19(23)21-18-13(2)6-5-7-14(18)3/h5-9,11-12H,4,10H2,1-3H3,(H,21,23) |
InChI Key |
PTEFEQMAQSQWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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